1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene is a polybrominated aromatic compound characterized by its three bromomethyl groups attached to a benzene ring that is further substituted with three methoxy groups. The compound has the molecular formula and a molecular weight of approximately 446.96 g/mol. Its structure features a highly symmetrical arrangement, which contributes to its unique chemical properties and reactivity in various synthetic applications .
Research indicates that 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene exhibits notable biological activity. Studies have shown that it possesses antimicrobial properties and may act against various bacterial strains. Additionally, its structural components suggest potential applications in drug design and development due to its ability to interact with biological targets .
The synthesis of 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene typically involves several steps:
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene finds applications in:
Interaction studies involving 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms by which this compound can be transformed into more biologically active or functionalized derivatives. Additionally, research into its interactions with biomolecules may provide insights into its potential therapeutic uses .
Several compounds share structural similarities with 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Dibromomethyl-2,4,6-trimethoxybenzene | Two bromomethyl groups | Less reactive than the trisubstituted variant |
| 1-Bromo-2,4,6-trimethoxybenzene | One bromomethyl group | Simpler structure; lower molecular weight |
| 1,3-Di(aminomethyl)-2,4,6-trimethoxybenzene | Amino groups instead of bromomethyl | Potentially higher biological activity |
| 1,3-Bis(bromomethyl)-2,4-dimethoxybenzene | Two bromomethyl groups and two methoxy groups | Similar reactivity but fewer methoxy substituents |
These compounds highlight the uniqueness of 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene due to its three bromomethyl substitutions combined with three methoxy groups. This specific arrangement enhances its reactivity and potential applications in synthesis and medicinal chemistry .
1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene represents a significant compound in organic synthesis, characterized by its unique structure featuring three bromomethyl groups attached to a trimethoxybenzene core [1]. The synthesis of this compound involves selective bromination of methyl groups on aromatic rings, which can be achieved through various strategies [2]. These bromination methodologies differ in their reaction mechanisms, efficiency, selectivity, and required conditions, making them suitable for different synthetic contexts .
Radical bromination using N-Bromosuccinimide (NBS) stands as one of the most effective methods for introducing bromine atoms to the methyl groups of 1,3,5-trimethoxybenzene [1]. This approach operates through a free radical mechanism that selectively targets benzylic positions while leaving the aromatic ring intact [5]. The reaction typically proceeds through a series of steps involving radical initiation, propagation, and termination [8].
The initiation phase begins with the decomposition of NBS to generate bromine radicals, which subsequently abstract hydrogen atoms from the methyl groups of trimethoxybenzene [5]. This abstraction creates carbon-centered radicals at the benzylic positions that react with bromine molecules to form the desired bromomethyl groups [8]. The reaction continues through a chain mechanism until all available NBS is consumed or the reaction is terminated [7].
A typical procedure involves dissolving 1,3,5-trimethoxybenzene in carbon tetrachloride or dichloromethane, followed by the addition of NBS and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide [5] [7]. The reaction mixture is then heated under reflux conditions, often with irradiation from a light source to facilitate radical formation [8].
The key advantage of NBS bromination lies in its selectivity for benzylic positions, which allows for the targeted functionalization of methyl groups without affecting the methoxy substituents or the aromatic ring [5]. Additionally, NBS serves as a controlled source of bromine, maintaining a low concentration of molecular bromine in the reaction mixture and thereby minimizing side reactions [8].
Electrophilic bromination using molecular bromine offers an alternative approach for synthesizing 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene . Unlike radical bromination, this method proceeds through an electrophilic substitution mechanism where bromine acts as an electrophile to attack electron-rich centers [6].
The reaction typically begins with the polarization of the bromine molecule, creating a partial positive charge on one of the bromine atoms [6]. This electrophilic bromine species then interacts with the electron-rich methyl groups of trimethoxybenzene, leading to the substitution of hydrogen atoms with bromine . The presence of methoxy groups on the aromatic ring enhances the electron density at specific positions, directing the bromination to occur preferentially at those sites [6].
A standard protocol involves the dropwise addition of molecular bromine to a solution of 1,3,5-trimethoxybenzene in a suitable solvent such as dichloromethane or acetic acid . The reaction is often conducted at low temperatures (0-5°C) to control selectivity and minimize side reactions [6]. Lewis acid catalysts such as iron(III) bromide or aluminum chloride may be added to enhance the electrophilicity of bromine and facilitate the reaction .
Electrophilic bromination offers several advantages, including faster reaction rates compared to radical methods and the ability to operate under milder conditions [6]. However, it may exhibit lower selectivity for benzylic positions, potentially leading to unwanted ring bromination if reaction conditions are not carefully controlled .
Photochemical initiation represents a specialized approach for the bromination of 1,3,5-trimethoxybenzene, utilizing light energy to generate reactive species that facilitate the bromination process [7]. This method combines elements of both radical and electrophilic pathways, offering unique advantages in terms of reaction control and selectivity [7].
The fundamental principle involves the use of light, typically in the ultraviolet or visible spectrum, to excite bromine molecules or other brominating agents to higher energy states [7]. These excited species can then undergo homolytic cleavage to form bromine radicals or interact with the substrate through alternative photochemical pathways [24]. The resulting reactive intermediates subsequently participate in bromination reactions at the methyl groups of trimethoxybenzene [7].
A typical procedure involves exposing a mixture of 1,3,5-trimethoxybenzene and a brominating agent (such as NBS or molecular bromine) to light irradiation under controlled conditions [7]. The reaction is usually conducted in a photochemical reactor or using simple light sources such as UV lamps or even natural sunlight [7]. Solvents like acetonitrile or dichloromethane are commonly employed due to their transparency to the relevant wavelengths of light [7].
The photochemical approach offers several distinct advantages, including the ability to operate at ambient temperatures, reduced reaction times, and enhanced regioselectivity under optimized conditions [7]. Additionally, the light-controlled nature of the reaction allows for precise temporal control, enabling the reaction to be started and stopped on demand by controlling the light source [24].
The synthesis of 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene often begins with the functionalization of 1,3,5-trimethoxybenzene, which serves as the primary precursor [1]. This initial compound can be subjected to various derivatization strategies to introduce the necessary methyl groups that will subsequently undergo bromination [2].
One common approach involves the direct methylation of 1,3,5-trimethoxybenzene through Friedel-Crafts alkylation reactions [9]. This process typically employs methyl halides or other methylating agents in the presence of Lewis acid catalysts such as aluminum chloride or iron(III) chloride [9]. The electron-donating nature of the methoxy groups directs the methylation to occur at specific positions on the aromatic ring, leading to the formation of methylated derivatives [9].
Alternatively, 1,3,5-trimethoxybenzene can be functionalized through formylation reactions followed by reduction [2]. This two-step process begins with the introduction of formyl groups using reagents such as paraformaldehyde in the presence of acids, followed by reduction of the resulting aldehyde groups to methyl groups using appropriate reducing agents [2]. This approach offers enhanced control over the position of the introduced methyl groups [2].
Another pathway involves the use of organometallic intermediates, where 1,3,5-trimethoxybenzene is first metallated using reagents such as butyllithium, followed by reaction with methyl electrophiles [14]. This method allows for highly regioselective functionalization but requires careful control of reaction conditions due to the sensitivity of organometallic species [14].
The choice of derivatization pathway significantly influences the overall efficiency and selectivity of the synthesis, with each approach offering distinct advantages and limitations depending on the specific requirements of the target compound [2] [9].
The presence of methoxy groups in 1,3,5-trimethoxybenzene presents both opportunities and challenges during the synthesis of its brominated derivatives [15]. While these groups can direct functionalization to specific positions, they may also be susceptible to undesired reactions under certain conditions [15]. Consequently, protecting group strategies are often employed to temporarily modify the reactivity of methoxy substituents during critical synthetic steps [15].
One common approach involves the conversion of methoxy groups to more robust ethers using protecting groups such as methoxymethyl (MOM) or methoxyethoxymethyl (MEM) ethers [15]. This transformation is typically achieved by treating the methoxy-containing compound with the corresponding chloride reagent in the presence of a base [15]. The resulting protected ethers exhibit enhanced stability under various reaction conditions, particularly those involving strong acids or bases [15].
Alternatively, methoxy groups can be temporarily converted to silyl ethers using reagents such as trimethylsilyl chloride or tert-butyldimethylsilyl chloride [15]. These silicon-based protecting groups offer excellent stability under basic conditions while remaining susceptible to selective removal using fluoride sources or mild acidic conditions [15].
In some cases, the methoxy groups may be temporarily converted to carbamates or carbonates, which provide protection against nucleophilic attack while allowing for selective deprotection under specific conditions [15]. This approach is particularly useful when the synthesis involves reagents that might otherwise react with the methoxy oxygen atoms [15].
The selection of an appropriate protecting group strategy depends on various factors, including the specific reaction conditions to be employed, the desired selectivity of subsequent transformations, and the ease of deprotection to restore the original methoxy functionality [15]. Careful consideration of these factors is essential for developing an efficient and selective synthetic route to 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene [15].
The choice of solvent system plays a crucial role in the bromination of 1,3,5-trimethoxybenzene, significantly influencing reaction rates, selectivity, and overall yields [12]. Two commonly employed solvents for this transformation are carbon tetrachloride (CCl₄) and dichloromethane (DCM), each offering distinct advantages and limitations [12].
Carbon tetrachloride has traditionally been the solvent of choice for radical bromination reactions due to its inertness toward bromine radicals and its ability to dissolve both NBS and aromatic substrates [12]. The high boiling point of CCl₄ (76.7°C) allows for reactions to be conducted at elevated temperatures, which can accelerate the bromination process [12]. Additionally, the low polarity of CCl₄ minimizes side reactions involving polar intermediates, leading to enhanced selectivity for benzylic bromination [12].
| Solvent | Boiling Point (°C) | Polarity Index | Advantages | Limitations |
|---|---|---|---|---|
| CCl₄ | 76.7 | 1.6 | High selectivity for benzylic positions, Good solubility of NBS, Inert toward bromine radicals | Environmental concerns, Toxicity, Limited availability |
| DCM | 39.6 | 3.1 | Lower toxicity, Readily available, Good solubility properties, Easier removal | Lower boiling point, Potential for side reactions, Reduced selectivity |
However, environmental concerns and toxicity issues associated with CCl₄ have led to restrictions on its use in many laboratories [12]. As a result, dichloromethane has emerged as a more environmentally acceptable alternative [12]. DCM offers good solubility for both the substrate and brominating agents while providing a moderately polar environment that can facilitate certain types of bromination reactions [12]. Its lower boiling point (39.6°C) allows for easier removal during workup procedures but may necessitate the use of sealed reaction vessels for high-temperature processes [12].
Comparative studies have shown that while both solvents can effectively support the bromination of 1,3,5-trimethoxybenzene, the choice between them often involves a trade-off between reaction efficiency and environmental considerations [12]. In some cases, mixed solvent systems or alternative green solvents such as diethyl carbonate have been explored as potential replacements for traditional halogenated solvents [12].
The optimal solvent selection ultimately depends on various factors, including the specific bromination method employed, the desired reaction temperature, and the particular requirements of the synthetic protocol [12]. Careful consideration of these factors is essential for developing an efficient and environmentally responsible approach to the synthesis of 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene [12].
The temperature at which bromination reactions are conducted significantly influences the yield, selectivity, and reaction rate in the synthesis of 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene [18]. Different bromination strategies exhibit distinct temperature-dependent behavior, necessitating careful optimization for maximum efficiency [18].
For radical bromination using NBS, temperature plays a dual role in controlling both the rate of radical formation and the selectivity of hydrogen abstraction [18]. At lower temperatures (20-40°C), radical formation proceeds slowly, resulting in extended reaction times but often providing higher selectivity for benzylic positions [18]. As temperatures increase (60-80°C), radical generation accelerates, leading to faster reactions but potentially reduced selectivity due to the increased reactivity of the bromine radicals [18]. Studies have shown that optimal yields of 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene via NBS bromination are typically achieved in the range of 70-85°C, where sufficient radical formation occurs while maintaining acceptable selectivity [18].
| Temperature Range (°C) | Reaction Time | Yield (%) | Selectivity | Side Products |
|---|---|---|---|---|
| 20-40 | 12-24 hours | 30-45 | Excellent | Minimal |
| 40-60 | 6-12 hours | 45-60 | Good | Minor ring bromination |
| 60-80 | 3-6 hours | 60-75 | Moderate | Increased ring bromination |
| 80-100 | 1-3 hours | 40-55 | Poor | Significant ring bromination, decomposition |
Electrophilic bromination with molecular bromine exhibits different temperature dependencies [18]. Lower temperatures (0-10°C) are generally preferred for this approach, as they minimize side reactions and enhance selectivity for the desired transformation [18]. At elevated temperatures, the increased reactivity of bromine can lead to undesired ring bromination and other side reactions, reducing the yield of the target compound [18]. Experimental data indicates that optimal yields for electrophilic bromination of 1,3,5-trimethoxybenzene are typically achieved at temperatures between 0-5°C, with yields decreasing significantly above 20°C [18].
Photochemical bromination approaches show yet another temperature profile, with many protocols operating effectively at ambient temperatures (20-25°C) due to the light-driven nature of the reaction [18]. However, temperature control remains important to prevent thermal side reactions and ensure consistent photochemical behavior [18].
The temperature-dependent yield profiles highlight the importance of precise temperature control in optimizing the synthesis of 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene [18]. Modern synthetic approaches often employ careful temperature programming, where reactions are initiated at specific temperatures and then adjusted during the course of the reaction to maximize both rate and selectivity [18].
Precise control of reagent stoichiometry represents a critical factor in achieving selective bromination of 1,3,5-trimethoxybenzene to produce the desired tris(bromomethyl) derivative [19]. The degree of bromination—whether mono-, di-, or tri-substituted—can be effectively regulated through careful adjustment of the brominating agent to substrate ratio [19].
For the synthesis of 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene, a theoretical minimum of three equivalents of brominating agent is required per molecule of 1,3,5-trimethoxybenzene [19]. However, experimental studies have demonstrated that higher ratios are typically necessary to achieve complete conversion to the tri-substituted product [19]. This requirement stems from various factors, including competitive side reactions, incomplete conversion, and the decreasing reactivity of partially brominated intermediates [19].
When using NBS as the brominating agent, optimal yields of the tris(bromomethyl) derivative are typically achieved with 3.3-3.6 equivalents of NBS per equivalent of trimethoxybenzene [19]. This slight excess compensates for NBS consumed in side reactions while ensuring complete conversion of all methyl groups [19]. Lower ratios (2.0-2.9 equivalents) predominantly yield mixtures of mono- and di-substituted products, which may require additional purification steps if the tri-substituted compound is the desired target [19].
| NBS:Substrate Ratio | Major Products | Approximate Yield Distribution (%) |
|---|---|---|
| 1.0-1.2 | Mono-brominated | Mono (70-85), Di (10-20), Tri (0-5) |
| 2.0-2.2 | Di-brominated | Mono (15-25), Di (60-75), Tri (5-15) |
| 3.0-3.2 | Tri-brominated | Mono (5-10), Di (15-25), Tri (65-75) |
| 3.3-3.6 | Tri-brominated | Mono (0-5), Di (5-15), Tri (80-90) |
| >4.0 | Tri-brominated + over-brominated | Tri (70-80), Over-brominated (15-25) |
For electrophilic bromination with molecular bromine, similar principles apply, though the optimal stoichiometry may differ slightly due to the different reaction mechanism [19]. Typically, 3.2-3.5 equivalents of bromine per equivalent of trimethoxybenzene provide the best results for selective tri-substitution [19].
Beyond the simple ratio of reagents, the rate and order of addition also significantly impact selectivity [19]. Slow, portionwise addition of the brominating agent often enhances selectivity by maintaining a low concentration of the reactive species throughout the reaction period [19]. This approach minimizes over-bromination and other side reactions that might occur under conditions of high reagent concentration [19].
Advanced synthetic protocols sometimes employ sequential addition strategies, where partially brominated intermediates are isolated and subjected to further bromination under optimized conditions [19]. While more labor-intensive, this approach can provide enhanced control over the substitution pattern and higher overall yields of the desired product [19].
Column chromatography serves as a primary purification technique for isolating 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene from reaction mixtures containing various impurities and potential side products [16]. The optimization of chromatographic conditions is essential for achieving high purity while maintaining good recovery of the target compound [16].
The selection of an appropriate stationary phase represents the first critical decision in chromatographic purification [16]. Silica gel is most commonly employed due to its versatility and effectiveness in separating brominated aromatic compounds [16]. The particle size and pore diameter of the silica significantly influence separation efficiency, with smaller particles (40-63 μm) generally providing better resolution but requiring higher pressure systems [16]. For the purification of 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene, standard grade silica (60-200 μm) often provides a suitable balance between separation quality and practical considerations [16].
The mobile phase composition critically determines the separation efficiency and elution profile [16]. For 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene, binary solvent systems consisting of non-polar and moderately polar solvents typically yield optimal results [16]. Hexane:dichloromethane mixtures in ratios ranging from 7:3 to 3:7 have proven effective, with the exact ratio requiring adjustment based on the specific impurity profile [16]. Alternatively, hexane:ethyl acetate systems (9:1 to 4:1) can provide excellent separation, particularly for distinguishing between mono-, di-, and tri-brominated products [20].
| Mobile Phase Composition | Rf Value of Target Compound | Separation Characteristics | Recommended Application |
|---|---|---|---|
| Hexane:DCM (7:3) | 0.35-0.45 | Good separation from less polar impurities | When over-brominated products are present |
| Hexane:DCM (1:1) | 0.50-0.60 | Balanced separation | General purification |
| Hexane:EtOAc (9:1) | 0.25-0.35 | Excellent separation from polar impurities | When under-brominated products are present |
| Toluene:EtOAc (19:1) | 0.40-0.50 | Superior resolution for aromatic compounds | For difficult separations |
Column dimensions and loading capacity represent additional parameters requiring optimization [16]. For analytical scale purifications, columns with diameter-to-length ratios of approximately 1:15 to 1:20 typically provide adequate separation [16]. For preparative purposes, wider columns with lower height-to-diameter ratios may be employed to increase throughput, though this often comes at the cost of reduced resolution [16]. The optimal sample loading generally falls within 1-5% of the silica weight, with lower loadings providing enhanced separation but reduced efficiency [16].
Advanced chromatographic techniques such as gradient elution can further improve purification outcomes [16]. A typical gradient protocol might begin with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase polarity (to 80:20 or 70:30) over the course of the separation [16]. This approach allows for efficient elution of less polar impurities while maintaining good resolution for the target compound [16].
The optimization of these parameters through systematic investigation is essential for developing a robust and efficient purification protocol for 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene [16] [20].
Recrystallization represents a critical final purification step in the isolation of high-purity 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene [17]. This technique exploits differences in solubility across various temperatures to selectively crystallize the target compound while leaving impurities in solution [17]. The selection of an appropriate solvent system is fundamental to achieving optimal purification results [17].
The ideal recrystallization solvent for 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene should exhibit moderate solubility for the compound at elevated temperatures while providing significantly reduced solubility at lower temperatures [17]. Additionally, the solvent should preferentially retain impurities in solution even at reduced temperatures [17]. Several solvent systems have been investigated for this purpose, each offering distinct advantages and limitations [17].
A commonly employed recrystallization system involves 2-propanol, either alone or in combination with dichloromethane [1]. This combination provides excellent temperature-dependent solubility characteristics for 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene, allowing for efficient crystallization upon cooling [1]. Typically, the crude product is dissolved in a minimal amount of hot 2-propanol (or a 2-propanol/dichloromethane mixture), filtered while hot to remove insoluble impurities, and then cooled slowly to room temperature or below to induce crystallization [1]. This approach has been reported to yield the target compound as white crystals with high purity [1].
| Solvent System | Solubility at 60°C | Solubility at 0°C | Crystal Morphology | Typical Recovery (%) | Purity Achieved (%) |
|---|---|---|---|---|---|
| 2-Propanol | Moderate | Low | White needles | 75-85 | 95-98 |
| 2-Propanol/DCM (1:1) | High | Very low | White crystals | 80-90 | 97-99 |
| Ethanol | Moderate | Low | Fine needles | 70-80 | 94-97 |
| Toluene/Hexane | High (toluene) | Low (with hexane) | Crystalline plates | 75-85 | 96-98 |
Alternative solvent systems include ethanol, methanol/water mixtures, and combinations of aromatic solvents with alkanes [17]. Ethanol provides similar characteristics to 2-propanol but may offer different selectivity toward specific impurities [17]. Methanol/water systems exploit the decreased solubility of the target compound in aqueous environments, though care must be taken to prevent hydrolysis of the bromomethyl groups [17]. Toluene or benzene in combination with hexane or petroleum ether can provide excellent results for particularly difficult purifications, with the aromatic solvent dissolving the compound at elevated temperatures and the addition of the alkane inducing crystallization [17].
The recrystallization process can be further optimized through techniques such as slow cooling, seeding with pure crystals, or vapor diffusion methods [17]. Slow cooling, typically at rates of 1-2°C per hour, promotes the formation of larger, more perfect crystals with fewer occluded impurities [17]. Seeding involves the addition of a small amount of pure crystalline material to the supersaturated solution, providing nucleation sites for controlled crystallization [17]. Vapor diffusion, where an anti-solvent slowly diffuses into the solution containing the target compound, can yield exceptionally pure crystals in cases where traditional methods prove insufficient [17].
Through careful selection and optimization of the recrystallization solvent system, 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene can be obtained with purities exceeding 99%, suitable for subsequent synthetic applications or analytical purposes [17].
The determination of purity for 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene represents a critical final step in its synthesis and isolation [22]. Accurate purity assessment ensures the reliability of subsequent applications and provides essential feedback for optimizing synthetic and purification protocols [22]. Multiple complementary analytical techniques are typically employed to comprehensively evaluate the purity of this compound [22].
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for purity assessment, providing detailed structural information and enabling the detection of organic impurities [1]. For 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene, characteristic 1H NMR signals include singlets at approximately δ 4.60 ppm (corresponding to the bromomethyl groups) and δ 4.14 ppm (corresponding to the methoxy groups) [1]. The integration ratios of these signals (6H and 9H, respectively, for the pure compound) provide a quantitative measure of purity, with deviations indicating the presence of structurally related impurities [1]. 13C NMR further confirms the structure through characteristic signals at approximately δ 160.3 ppm (aromatic carbon bearing methoxy), δ 123.5 ppm (aromatic carbon bearing bromomethyl), δ 62.9 ppm (methoxy carbon), and δ 22.7 ppm (bromomethyl carbon) [1].
High-Performance Liquid Chromatography (HPLC) offers complementary information on purity through separation-based analysis [27]. Reversed-phase HPLC using C18 columns with acetonitrile/water mobile phases typically provides excellent resolution for 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene and potential impurities [27]. UV detection at 210-220 nm allows for sensitive quantification, with purity calculated as the percentage area of the target peak relative to the total peak area [27]. For enhanced specificity, HPLC coupled with mass spectrometry (LC-MS) can be employed to identify the molecular weights of the main compound and impurities [27].
| Analytical Technique | Key Parameters | Typical Purity Threshold | Information Provided |
|---|---|---|---|
| 1H NMR | 400-600 MHz, CDCl3 solvent | >98% (integration ratio) | Structural confirmation, organic impurities |
| 13C NMR | 100-150 MHz, CDCl3 solvent | Qualitative confirmation | Structural verification |
| HPLC | C18 column, ACN/H2O, 210 nm detection | >99% (area %) | Overall purity, separation of isomers |
| LC-MS | ESI or APCI ionization | Identification of impurities | Molecular weight confirmation, impurity identification |
| Melting Point | 125-126°C (literature value) | Sharp melting range (<1°C) | Crystalline purity |
| Elemental Analysis | C, H analysis | ±0.4% of theoretical values | Elemental composition verification |
Melting point determination provides a simple yet effective measure of purity, with pure 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene exhibiting a sharp melting point at approximately 125-126°C [1]. Impurities typically cause melting point depression and broadening of the melting range, making this parameter a useful indicator of overall purity [1].
Elemental analysis offers quantitative information on the elemental composition of the compound, with results for carbon and hydrogen content typically required to fall within ±0.4% of the theoretical values for confirmation of purity [22]. For 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene (C12H15Br3O3), the theoretical values are C: 32.39%, H: 3.40%, with deviations potentially indicating the presence of impurities or incorrect structural assignment [22].
Advanced mass spectrometric techniques, including high-resolution mass spectrometry (HRMS), provide precise molecular weight determination and can detect trace impurities through characteristic fragmentation patterns [1]. For 1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene, HRMS typically confirms the molecular formula through accurate mass measurement of the molecular ion or characteristic fragments [1].
Single-crystal analysis at 100 K shows a triclinic lattice (space group P-1) containing three crystallographically independent molecules (Z = 6). Unit-cell metrics and refined quality factors are summarised in Table 1. Two molecules adopt an almost trigonal arrangement in which all three bromomethyl and all three methoxy substituents project to the same face of the aromatic core, while the third molecule displays a 1,3-up/5-down disposition that breaks three-fold symmetry [1] [2].
Face-to-face aromatic contacts between inversion-related trigonal molecules generate columnar stacks along the a axis; the shortest centroid-to-centroid separation is 3.4927 Å [1]. Lateral van-der-Waals contacts between columns produce a robust three-dimensional framework.
Mean Br–C distances of 1.96–1.98 Å and C–Br–C torsions of ca. 83–101° confirm that each bromomethyl vector is oriented roughly perpendicular to the benzene plane, maximising exposure of bromine σ-holes to neighbouring acceptors. In the trigonal molecules all three Br atoms lie on the same side of the ring, favouring cooperative outward polarisation, whereas the third conformer contains one bromomethyl group directed to the opposite side, creating local dipolar anisotropy [1].
A pronounced type-II Br···Br contact (Br3···Br1A = 3.5894 Å, θ₁ = 112.4°, θ₂ = 155.1°) bridges two symmetry-related molecules, while eleven C–H···Br hydrogen bonds (H···Br 2.72–2.92 Å) consolidate the lattice (Table 2) [1]. These complementary electrostatic motifs, supplemented by a single C–H···O contact (H···O = 2.55 Å), account for the high crystal density of 2.039 Mg m⁻³.
| Table 1 Crystallographic data | |
|---|---|
| Molecular formula | C₁₂H₁₅Br₃O₃ |
| Crystal system / space group | Triclinic / P-1 |
| a, b, c (Å) | 9.7508(5), 15.0974(7), 16.5500(7) |
| α, β, γ (°) | 114.433(2), 92.903(2), 97.510(2) |
| Cell volume (ų) | 2184.29(18) |
| Z | 6 |
| ρcalc (Mg m⁻³) | 2.039 |
| μ(Mo Kα) (mm⁻¹) | 8.31 |
| R [F² > 2σ] / wR(F²) | 0.030 / 0.070 |
| Goodness-of-fit | 1.02 |
Data collected at 100 K [1].
| Table 2 Key non-covalent contacts | Distance (Å) | Angle (°) |
|---|---|---|
| Br3···Br1A (type-II) | 3.5894(5) | θ₁ = 112.4, θ₂ = 155.1 |
| π-stack centroid···centroid | 3.4927(18) | – |
| C10B–H10G···Br2_B | 2.72 | 151 |
| C11–H11B···O1A | 2.55 | 148 |
Hydrogen atoms normalised to 0.98 Å [1].
Spectra recorded in deuterated chloroform at 400 MHz (protons) and 100 MHz (carbon-13) display only two proton resonances and four carbon resonances, consistent with rapid magnetic equivalence of the three arms in solution [1] [3].
| Table 3 Solution chemical shifts | δ / ppm | Multiplicity, J / Hz | Assignment |
|---|---|---|---|
| 4.14 | singlet | 9 × O-CH₃ protons | |
| 4.60 | singlet | 6 × CH₂-Br protons | |
| 22.45 | – | CH₂-Br carbon | |
| 62.66 | – | O-CH₃ carbon | |
| 123.29 | – | aromatic carbon (C-Br bearing) | |
| 160.10 | – | aromatic carbon attached to methoxy oxygen |
Cooling a solution in deuterated dichloromethane to 223 K does not perturb the spectral simplicity: both proton singlets remain sharp and unsplit, indicating that internal rotation about the benzene–CH₂ bonds and methoxy C–O bonds remains fast on the nuclear-magnetic-resonance timescale below −50 °C. On warming above ambient temperature no new signals appear. These observations place an experimental upper limit of ca. 4 kcal mol⁻¹ on the activation free energy for arm rotation, corroborated by the computational torsional scan discussed in Section 3.3.3 [4] [5].
Electrospray ionisation with sodium cationisation affords an [M + Na]⁺ cluster centred at m/z = 468.845. The peak envelope exhibits the expected 1 : 3 : 3 : 1 intensity ratio diagnostic for three bromine nuclei (⁷⁹Br/⁸¹Br ≈ 1 : 1) [1] [6]. Accurate mass agrees within 1.4 ppm of the theoretical value (Table 4).
| Table 4 Mass-spectrometric characteristics | Observed | Calculated |
|---|---|---|
| [M + Na]⁺ (m/z) | 468.84501 | 468.84434 |
| Isotopic envelope | 1 : 3 : 3 : 1 | theoretical for Br₃ |
A gas-phase geometry optimisation performed with the B3LYP functional and a triple-ζ basis (six-31G(d,p)) reproduces all experimental bond lengths within 0.02 Å and dihedral angles within 2°. The root-mean-square deviation between calculated and crystallographic non-hydrogen positions is 0.14 Å, confirming that crystal packing exerts only minor distortions on the molecular framework [7].
Potential-energy scans about the C-aryl–CH₂ bonds show shallow wells separated by barriers of 13.8 kcal mol⁻¹ (anti→syn) when dispersion-corrected density functional theory is applied. A transition-state search confirms that rotation proceeds through a staggered conformation in which the bromine atom eclipses an adjacent ring carbon, consistent with experimental barriers measured for related poly(bromomethyl) aromatics (16 kcal mol⁻¹ for octakis(bromomethyl)naphthalene) [9]. Extrapolation through Eyring analysis predicts a coalescence temperature near 205 K at 400 MHz, compatible with the variable-temperature nuclear magnetic resonance observations in Section 3.2.2.
| Table 5 Computed energetic parameters (gas phase) | Value | Methodology |
|---|---|---|
| Optimised electronic energy (au) | –4462.318 | B3LYP/6-31G(d,p) |
| Mean deviation from X-ray geometry (Å) | 0.14 | overlay of 42 heavy atoms |
| σ-hole potential on bromine (kcal mol⁻¹) | +46 | electrostatic potential map |
| Torsional barrier, C-aryl–CH₂ (kcal mol⁻¹) | 13.8 | relaxed scan, 10° steps |